molecular formula C17H13F2N3O4 B2445392 8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 851168-64-4

8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2445392
CAS No.: 851168-64-4
M. Wt: 361.305
InChI Key: UVVOANRQZOAZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C17H13F2N3O4 and its molecular weight is 361.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(3,4-difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4/c1-21-14-13(15(23)22(2)17(21)25)11(7-3-4-8(18)9(19)5-7)12-10(20-14)6-26-16(12)24/h3-5,11,20H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVOANRQZOAZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4)F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield and purity?

The synthesis of tricyclic heterocycles like this compound typically involves multi-step pathways, including cyclization reactions, fluorophenyl group introduction, and oxidation steps. Key parameters to optimize include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts for cross-coupling reactions to attach the difluorophenyl group . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for ≥95% purity. Analytical HPLC with C18 columns (ACN/water mobile phase) is recommended for purity validation .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions and confirm stereochemistry. 19^{19}F NMR is critical for verifying difluorophenyl group integrity .
  • X-ray crystallography : Single-crystal studies provide absolute configuration and bond-length data, as demonstrated for analogous tricyclic compounds .
  • Mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight and detects fragmentation patterns unique to the tricyclic core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxa-triazatricyclo core may exhibit electron-deficient regions prone to nucleophilic attack .
  • Molecular docking : Use programs like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). Focus on the difluorophenyl group’s role in hydrophobic pocket interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Dose-response standardization : Compare EC50_{50} values under consistent assay conditions (e.g., cell lines, serum concentration) .
  • Metabolic stability testing : Use liver microsomes to rule out discrepancies caused by rapid in vivo degradation .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorophenyl with trifluoromethyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cellular pathways?

  • Transcriptomic profiling : RNA-seq or CRISPR screens identify differentially expressed genes upon treatment .
  • Kinase inhibition assays : Use ADP-Glo™ kits to test activity against a panel of 100+ kinases, prioritizing those with conserved ATP-binding pockets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Methodological Considerations

  • Data Reproducibility :

    • Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .
    • Validate bioactivity in ≥3 independent experiments with positive/negative controls .
  • Advanced Techniques :

    • Synchrotron XRD : For high-resolution crystallography when standard X-ray sources fail .
    • Isotopic labeling : 18^{18}O or 15^{15}N tracing to study metabolic pathways in vivo .

Key Challenges and Solutions

ChallengeSolutionEvidence
Low synthetic yield of tricyclic coreOptimize cyclization via microwave-assisted synthesis (150°C, 30 min)
Ambiguous bioactivity in complex modelsUse 3D organoids instead of monolayer cultures for physiologically relevant data
Poor aqueous solubilityDevelop PEGylated nanoparticles or co-solvent systems (e.g., 10% DMSO in PBS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.